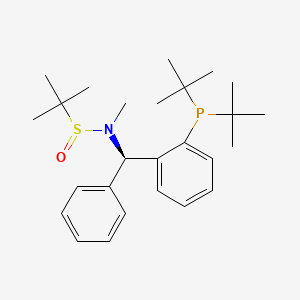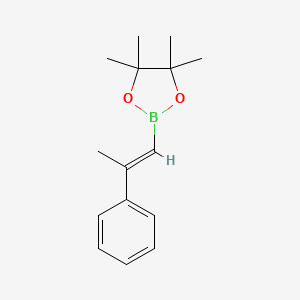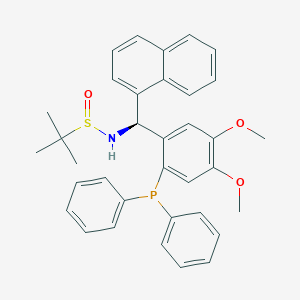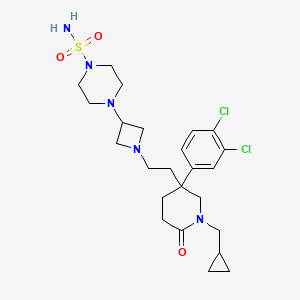
Tachykinin angatonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tachykinin antagonist 1 is a compound that inhibits the action of tachykinins, a family of neuropeptides that includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in various physiological processes such as pain transmission, inflammation, and smooth muscle contraction. Tachykinin antagonist 1 specifically targets the neurokinin 1 receptor, which is the primary receptor for substance P .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tachykinin antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a protected amino acid derivative, followed by a series of coupling reactions to form the peptide backbone. The final step often involves deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of tachykinin antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Tachykinin antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the activity of the compound.
Reduction: Reduction reactions can be used to remove protecting groups during synthesis.
Substitution: Substitution reactions are often employed to introduce specific functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of tachykinin antagonist 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Coupling reagents: Such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include various intermediates and the final tachykinin antagonist 1 compound. These intermediates often require further purification and characterization to ensure the desired structure and activity .
Wissenschaftliche Forschungsanwendungen
Tachykinin antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of neuropeptides and their receptors.
Biology: Employed in research on pain transmission, inflammation, and other physiological processes mediated by tachykinins.
Medicine: Investigated for its potential therapeutic applications in conditions such as chronic pain, depression, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin 1 receptor
Wirkmechanismus
Tachykinin antagonist 1 exerts its effects by binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of pain signals and reduces inflammation. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that prevent receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other compounds are similar to tachykinin antagonist 1, including:
CP-96345: A non-peptide antagonist of the neurokinin 1 receptor.
Aprepitant: A clinically approved drug used to prevent chemotherapy-induced nausea and vomiting.
L-732,138: Another neurokinin 1 receptor antagonist with similar properties
Uniqueness
Tachykinin antagonist 1 is unique due to its high selectivity and potency for the neurokinin 1 receptor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C24H35Cl2N5O3S |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34) |
InChI-Schlüssel |
OQXJUJDDCWHRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)


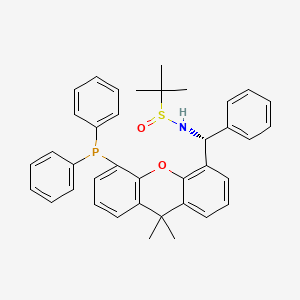
![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
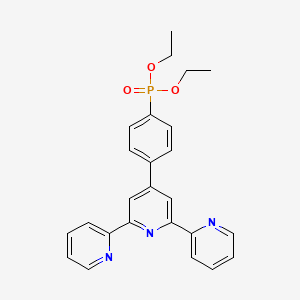

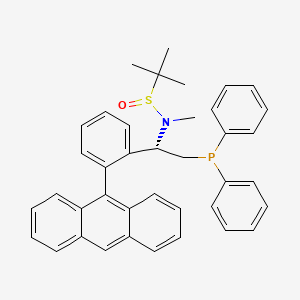
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
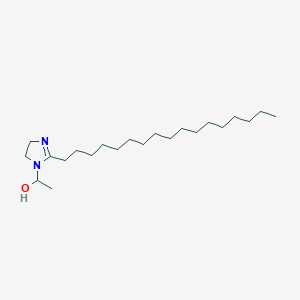
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
